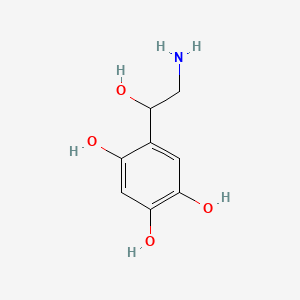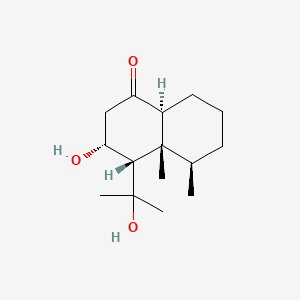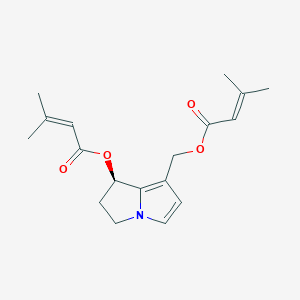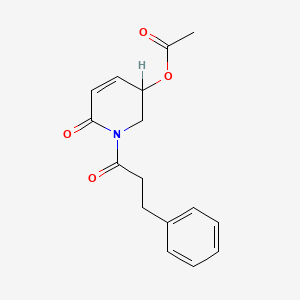![molecular formula C17H11N B1199836 Benzo[c]phenanthridine CAS No. 218-38-2](/img/structure/B1199836.png)
Benzo[c]phenanthridine
Overview
Description
Benzo[c]phenanthridine is a tetracyclic aromatic compound that belongs to the class of isoquinoline alkaloids. It is characterized by a fused ring system consisting of three benzene rings and one nitrogen-containing ring. This compound is found in various plants, particularly in the families Papaveraceae, Fumariaceae, and Rutaceae. This compound and its derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Benzo[c]phenanthridine are primarily related to DNA replication and cell proliferation due to its interaction with topoisomerases . By suppressing the activity of these enzymes, this compound disrupts the normal process of DNA replication, leading to DNA damage and cell death .
Biochemical Analysis
Biochemical Properties
Benzo[c]phenanthridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. For instance, sanguinarine, a derivative of this compound, exhibits antimicrobial activity by inhibiting DNA synthesis in pathogens . Chelerythrine, another derivative, is known to inhibit protein kinase C, thereby exhibiting anti-inflammatory properties . These interactions highlight the compound’s ability to modulate biochemical pathways and influence cellular functions.
Cellular Effects
This compound and its derivatives have profound effects on various cell types and cellular processes. For example, sanguinarine has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function . Additionally, this compound compounds can interfere with cell signaling pathways, such as the inhibition of topoisomerases I and II, leading to DNA damage and cell death . These effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. Sanguinarine, for instance, binds to DNA and inhibits the activity of topoisomerases, enzymes crucial for DNA replication and repair . This binding leads to the stabilization of the topoisomerase-DNA complex, resulting in DNA strand breaks and subsequent cell death . Additionally, this compound derivatives can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the reduction of this compound to its dihydro derivatives is necessary for its penetration through the cell membrane . Over time, these derivatives can accumulate within cells, leading to sustained biological activity . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its biotransformation in human hepatocytes . The primary route of metabolism involves the formation of dihydro metabolites, followed by O-demethylenation and O-demethylation processes . These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. Additionally, this compound can interact with cytochrome P450 enzymes, influencing its metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For instance, the compound can be transported across cell membranes through specific transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . These transport and distribution mechanisms are essential for the compound’s therapeutic efficacy.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns that influence its activity and function. For example, fluorescence imaging studies have shown that sanguinarine and chelerythrine, derivatives of this compound, localize to secretory vesicles and the cell surface in plant cells . In human tumor cells, these compounds rapidly permeate the cells and form small cytoplasmic aggregates . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]phenanthridine can be achieved through several methods. One common approach involves the palladium-catalyzed ring-opening coupling of azabicyclic alkenes with ortho-iodobenzoates, followed by tandem cyclization . Another method utilizes homogeneous gold catalysis, where a diazo-tethered alkyne undergoes an intramolecular cascade reaction with a nitrile to form the this compound scaffold .
Industrial Production Methods: Industrial production of this compound derivatives often involves the use of readily available starting materials and catalysts to ensure high yields and functional group compatibility. The use of nitriles as nitrogen sources and the application of gold or palladium catalysts are common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzo[c]phenanthridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydrobenzo[c]phenanthridines, and various substituted derivatives .
Scientific Research Applications
Benzo[c]phenanthridine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their antimicrobial and antifungal properties.
Medicine: Investigated for their potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Benzo[c]phenanthridine is structurally similar to other isoquinoline alkaloids such as sanguinarine, chelerythrine, and nitidine. it is unique in its ability to undergo a wide range of chemical reactions and its diverse biological activities. Similar compounds include:
Sanguinarine: Known for its antimicrobial and anticancer properties.
Chelerythrine: Exhibits potent anticancer and anti-inflammatory activities.
Nitidine: Studied for its antimalarial and anticancer effects.
Properties
IUPAC Name |
benzo[c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c1-4-8-15-12(5-1)9-10-16-14-7-3-2-6-13(14)11-18-17(15)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDJLGHACUMTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322343 | |
| Record name | Benzo[c]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218-38-2 | |
| Record name | Benzo[c]phenanthridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[c]phenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(alphaR,betaS)-beta-(2-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]-alpha-phenyl-1-piperazineethanol](/img/structure/B1199753.png)
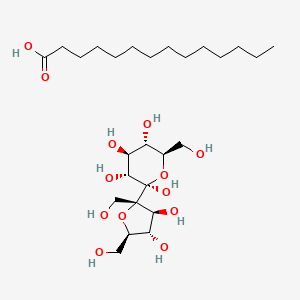
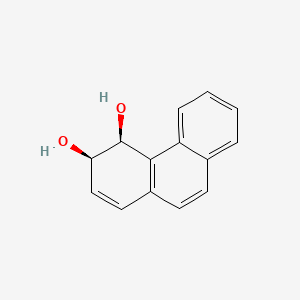
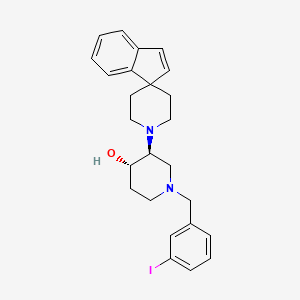
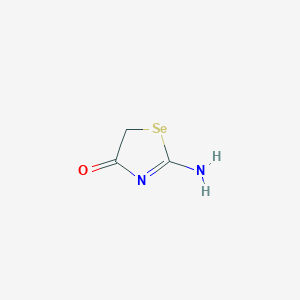
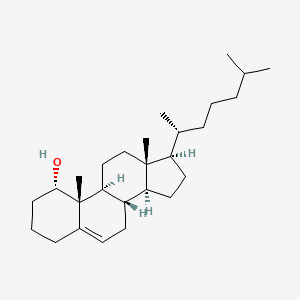
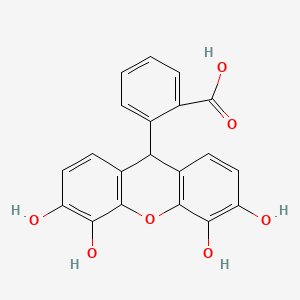
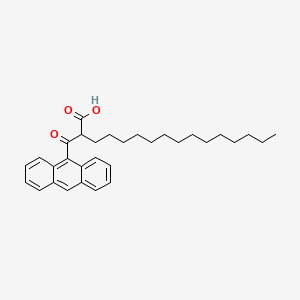
![3-[(Carboxymethyl)selanyl]-2-oxopropanoic acid](/img/structure/B1199764.png)

